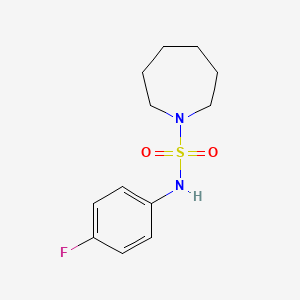

N-(4-fluorophenyl)-1-azepanesulfonamide

Vue d'ensemble

Description

The description of a compound typically includes its chemical name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .

Synthesis Analysis

Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis

Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the three-dimensional structure of the molecule .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This includes its reactivity, the conditions under which it reacts, the products of its reactions, and the mechanisms of these reactions .Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity .Applications De Recherche Scientifique

Organic Chemistry

“N-(4-fluorophenyl)azepane-1-sulfonamide” is a derivative of azepane . Azepane derivatives have been widely used as key intermediates in synthetic chemistry . They are involved in a variety of reactions, including Pd/LA-catalyzed decarboxylation enabled exclusive [5 + 2] annulation . This process is used to synthesize non-fused N-aryl azepane derivatives .

Medicinal Chemistry

Azepane derivatives, including “N-(4-fluorophenyl)azepane-1-sulfonamide”, have found very important applications in biology as novel inhibitors, antidiabetics, anticancer and DNA binding reagents . For example, Proheptazine, an opioid analgesic, is an azepane derivative .

Drug Synthesis

The synthesis of functionalized nitrogen heterocycles, such as “N-(4-fluorophenyl)azepane-1-sulfonamide”, is integral to discovering, manufacturing, and evolving high-value materials . The availability of effective strategies for heterocycle synthesis often biases the frequency of specific ring systems over others in the core structures of bioactive leads .

Photochemical Reactions

Azepanes, including “N-(4-fluorophenyl)azepane-1-sulfonamide”, can be prepared from simple nitroarenes by photochemical dearomative ring expansion . This process is mediated by blue light, occurs at room temperature, and transforms the six-membered benzenoid framework into a seven-membered ring system .

Pharmaceutical Applications

Azepane derivatives are used in the synthesis of several azepane analogues of piperidine drugs . These drugs are commonly used in medicinal chemistry libraries, and the seven-membered azepane is essentially absent, leaving open a substantial area of three-dimensional chemical space .

Biological Properties

Azepane derivatives, including “N-(4-fluorophenyl)azepane-1-sulfonamide”, have various biological properties . They are found in commercially available drugs and have been studied for their potential therapeutic effects .

Mécanisme D'action

Target of Action

It is suggested that similar compounds, known as synthetic cannabinoid receptor agonists (scras), potently activate cannabinoid type 1 and type 2 receptors (cb1 and cb2, respectively) . The activation of these receptors contributes to the psychoactivity of these substances .

Mode of Action

Scras, which are structurally similar, are known to act as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . This inhibits the multiplication of bacteria .

Biochemical Pathways

It can be inferred from similar compounds that the folic acid metabolism cycle could be affected . This could have downstream effects on DNA synthesis and repair, as well as the production of certain amino acids.

Result of Action

It is suggested that scras are generally more toxic than the δ9-tetrahydrocannabinol (δ9-thc) found in cannabis . This toxicity may be due to ligand bias, metabolism, or off-target activity .

Action Environment

It is known that the action of similar compounds can be inhibited by pus , suggesting that the presence of infection could potentially affect the efficacy of the compound.

Safety and Hazards

Propriétés

IUPAC Name |

N-(4-fluorophenyl)azepane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O2S/c13-11-5-7-12(8-6-11)14-18(16,17)15-9-3-1-2-4-10-15/h5-8,14H,1-4,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSKIVBKORPSRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

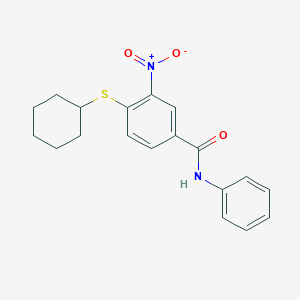

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorophenoxy)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B3501621.png)

![ethyl 4-amino-2-[(2-{[4-(4-morpholinyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B3501632.png)

![N-{2-[4-(2-chloro-4-methylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B3501636.png)

![methyl 4-chloro-3-[({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B3501655.png)

![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}-N-(5-bromo-2-hydroxyphenyl)propanamide](/img/structure/B3501665.png)

![6-{[4-(2,5-dichlorophenyl)-1-piperazinyl]sulfonyl}-2H-chromen-2-one](/img/structure/B3501672.png)

![3-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B3501696.png)

![2-chloro-N-(4-{[(3-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B3501698.png)